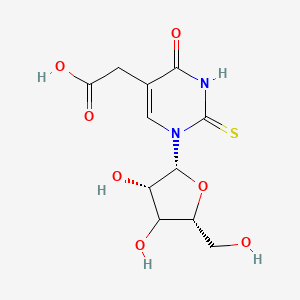

5-Carboxymethyl-2-thiouridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H14N2O7S |

|---|---|

Molecular Weight |

318.31 g/mol |

IUPAC Name |

2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid |

InChI |

InChI=1S/C11H14N2O7S/c14-3-5-7(17)8(18)10(20-5)13-2-4(1-6(15)16)9(19)12-11(13)21/h2,5,7-8,10,14,17-18H,1,3H2,(H,15,16)(H,12,19,21)/t5-,7?,8+,10-/m1/s1 |

InChI Key |

MSGFOEBMIJOVCL-JPUAMRISSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=S)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)CC(=O)O |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Role of 5-Carboxymethyl-2-thiouridine and Its Derivatives in tRNA Function

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are critical for its structure, stability, and function in protein synthesis. Among the more than 100 known modifications, those occurring at the wobble position (position 34) of the anticodon are particularly important for ensuring the fidelity and efficiency of translation. This technical guide provides an in-depth examination of 5-carboxymethyl-2-thiouridine (B12102594) (cmm5S2U) and its methylesterified derivative, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), wobble modifications found in the anticodon loops of specific tRNAs in eukaryotes and bacteria. This document details the crucial role of these modifications in codon recognition, the structural stability of tRNA, the biosynthetic pathways responsible for their creation, and the significant pathological consequences of their absence. Furthermore, this guide presents detailed experimental protocols for the analysis of these modifications and discusses their potential as targets for therapeutic intervention.

Core Function of this compound (and its derivatives) in tRNA

The primary role of cmm5s2U and its derivatives, such as mcm5s2U, is to ensure the accurate and efficient translation of messenger RNA (mRNA). These modifications are typically found at the wobble position (U34) of tRNAs that read codons in split-codon boxes, such as those for Lysine (AAA/AAG), Glutamine (CAA/CAG), and Glutamic acid (GAA/GAG)[1]. The function of this modification is multifaceted, stemming from the combined effects of the carboxymethyl group at the C5 position and the sulfur atom at the C2 position of the uridine (B1682114) base.

1.1. Enhancing Codon Recognition and Fidelity

The mcm5s2U modification is critical for proper mRNA decoding[2][3]. The 2-thio group (s2) restricts the flexibility of the uridine base, primarily by inducing a C3'-endo conformation of the ribose sugar[4][5]. This conformational rigidity is crucial for preventing misreading of near-cognate codons that end in a pyrimidine (B1678525) (U or C)[4]. The modification promotes preferential base-pairing with purines (A and G) at the third codon position[4]. Specifically, the 2-thiouridine (B16713) modification enhances base pairing with adenosine (B11128) (A) through two hydrogen bonds, while restricting the wobble pairing with guanosine (B1672433) (G)[4][5][6]. The C5 modification (mcm5) further refines this interaction, improving the efficiency of reading cognate codons ending in A and G[1][7]. The absence of these modifications can lead to translational defects, codon-specific mistranslation, and protein aggregation[7][8].

1.2. Stabilizing Anticodon Loop Structure

The anticodon loop of tRNA must adopt a specific conformation to interact correctly with the mRNA codon within the ribosome. For certain tRNAs, such as tRNA-Lys(UUU), the unmodified anticodon loop does not form a canonical, stable structure[1]. The xm5s2U modification helps to remodel the anticodon loop, improving the stacking of the bases and inducing the proper conformation for efficient decoding[1]. This structural stabilization is a key factor in maintaining the reading frame and preventing frameshifting during translation[9].

1.3. Identity Element for Aminoacylation

The sulfur atom at the C2 position can also act as an identity element for recognition by the correct aminoacyl-tRNA synthetase (aaRS)[4][6]. This ensures that the tRNA is charged with the correct amino acid, another critical step in maintaining translational fidelity.

Quantitative Data Analysis

While the qualitative effects of mcm5s2U are well-documented, precise quantitative data comparing modified and unmodified tRNAs are distributed across numerous studies. The following tables summarize the functional consequences, though specific thermodynamic and kinetic values are highly dependent on the tRNA species and experimental conditions.

Table 1: Impact of mcm5s2U on tRNA Biophysical and Functional Properties

| Property | Unmodified tRNA (U34) | mcm5s2U-Modified tRNA | Functional Implication |

| Conformational Stability | Flexible anticodon loop, less stable structure[1]. | Rigidified anticodon loop, stabilized C3'-endo ribose pucker[4][5]. | Increased structural integrity and proper presentation of the anticodon. |

| Codon Wobble Pairing | Can wobble pair with A, G, U, and C, leading to potential misreading. | Restricted wobble pairing; preferentially reads A and G, restricts pairing with U and C[5][6]. | Enhanced fidelity by preventing misreading of pyrimidine-ending codons. |

| Translational Efficiency | Reduced efficiency in reading A- and G-ending codons[1]. | Improved efficiency of cognate codon reading[1]. | Ensures robust synthesis of proteins with high prevalence of these codons. |

| Aminoacylation Kinetics | May have altered affinity for its cognate aaRS[10]. | The 2-thio group can act as a recognition element for the aaRS[4][6]. | Contributes to the accuracy of tRNA charging. |

Table 2: Quantitative Observations from Experimental Assays

| Assay | Observation | Quantitative Insight | Reference |

| γ-toxin Cleavage Assay | γ-toxin specifically cleaves tRNA containing mcm5s2U. | qRT-PCR can detect an ~80% decrease in full-length tRNA-Glu-UUC after toxin treatment, indicating the presence of the modification. | [11] |

| Oxidative Stress Analysis | Exposure of yeast to H2O2 leads to a reduction in mcm5s2U levels. | LC-MS/MS analysis shows oxidative desulfurization, converting mcm5s2U to mcm5U and other products. | [11] |

| Genetic Mutation Studies | Yeast mutants lacking both mcm5 and s2 modification pathways show severe growth defects. | Cellular protein levels are drastically decreased in an elp3Δuba4Δ double mutant. | [8] |

Biosynthesis of 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U)

The biosynthesis of mcm5s2U is a complex, multi-step process involving several highly conserved enzyme systems. The pathway can be conceptually divided into two independent branches: the formation of the 5-methoxycarbonylmethyl (mcm5) side chain and the thiolation of the C2 position (s2).

Branch 1: mcm5 Side Chain Formation This pathway is primarily mediated by the Elongator complex, a highly conserved six-subunit complex (Elp1-Elp6). The Elongator complex is responsible for forming the carboxymethyl (cm5) intermediate on the uridine base. Subsequently, the enzyme Trm9 (in yeast, ALKBH8 in humans), in a complex with Trm112, catalyzes the final methylation step to produce the methoxycarbonylmethyl (mcm5) group[8].

Branch 2: 2-Thio (s2) Modification The thiolation at the C2 position is accomplished through a sulfur relay system. In eukaryotes, this involves the Urm1/Uba4 system, which is analogous to the bacterial MnmA pathway. Uba4 is an E1-like activating enzyme that adenylates and then thiocarboxylates the ubiquitin-related modifier Urm1. Thiocarboxylated Urm1 then serves as the sulfur donor for the Ncs2/Ncs6 (Tuc1 in yeast) complex, which catalyzes the final transfer of sulfur to the uridine base in the tRNA[8].

Experimental Protocols

The detection and quantification of cmm5s2U and its derivatives require specialized techniques. Below are detailed methodologies for key cited experiments.

4.1. Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method allows for the precise identification and quantification of modified nucleosides from a total tRNA sample.

-

Principle: tRNA is isolated and enzymatically hydrolyzed into its constituent nucleosides. These nucleosides are then separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer (MS/MS). Each modified nucleoside has a unique mass and fragmentation pattern, allowing for its unambiguous identification and quantification[6].

-

Methodology:

-

tRNA Isolation: Isolate total RNA from cells or tissues using a standard method like TRIzol extraction. Purify the tRNA fraction from other RNA species (rRNA, mRNA) using anion-exchange HPLC or size-exclusion chromatography[6].

-

Enzymatic Hydrolysis: Digest 1-5 µg of purified tRNA to single nucleosides using a mixture of nucleases. A common combination is Nuclease P1 (to cleave phosphodiester bonds) followed by bacterial alkaline phosphatase (to remove the 5'-phosphate).

-

HPLC Separation: Inject the nucleoside digest onto a reversed-phase C18 HPLC column. Separate the nucleosides using a gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

MS/MS Detection: Couple the HPLC eluent to an electrospray ionization (ESI) source of a triple quadrupole mass spectrometer. Operate the MS in dynamic multiple reaction monitoring (MRM) mode. For each modified nucleoside, pre-determine the specific parent ion mass and the mass of a characteristic fragment ion. Monitor these specific mass transitions to quantify the abundance of each nucleoside[6].

-

Quantification: Calculate the relative abundance of mcm5s2U by comparing its peak area to the peak areas of the canonical nucleosides (A, C, G, U).

-

4.2. γ-toxin Cleavage Assay for In Vivo Modification Status

This assay leverages the specific endonuclease activity of the Kluyveromyces lactis γ-toxin to assess the presence of mcm5s2U in specific tRNAs.

-

Principle: The γ-toxin specifically recognizes and cleaves tRNAs containing the mcm5s2U modification at the 3'-side of the modified base (between positions 34 and 35)[2]. The resulting tRNA fragments can be detected by northern blotting or the reduction in full-length tRNA can be quantified by qRT-PCR. tRNAs lacking the modification are resistant to cleavage[2].

-

Methodology:

-

RNA Preparation: Isolate total RNA from the cells of interest.

-

In Vitro Cleavage Reaction: Incubate 5-10 µg of total RNA with purified recombinant γ-toxin in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM NaCl, 1 mM DTT) for 15-30 minutes at 30°C. Include a control reaction without the toxin.

-

Analysis by Northern Blot:

-

Separate the RNA from the cleavage reaction on a denaturing polyacrylamide gel (e.g., 10% polyacrylamide, 7M urea).

-

Transfer the RNA to a nylon membrane (e.g., Hybond-N+).

-

Hybridize the membrane with a 5'-radiolabeled DNA oligonucleotide probe specific to the tRNA of interest (e.g., tRNA-Glu(UUC)).

-

Visualize the full-length tRNA and the cleavage products using autoradiography. The presence of cleavage fragments indicates the tRNA was modified with mcm5s2U.

-

-

Analysis by qRT-PCR:

-

Perform a reverse transcription reaction on the RNA from the cleavage reaction using a primer specific for the target tRNA.

-

Use the resulting cDNA as a template for quantitative real-time PCR (qRT-PCR) with primers that amplify the full-length tRNA[2][11].

-

A decrease in the amount of full-length tRNA in the toxin-treated sample compared to the control indicates efficient cleavage and thus, the presence of mcm5s2U[11].

-

-

Logical Relationships in Codon Recognition

The presence of the mcm5s2U modification at the wobble position creates a specific logical gate for codon recognition, enhancing translational fidelity.

References

- 1. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. Making sure you're not a bot! [kobra.uni-kassel.de]

- 8. preprints.org [preprints.org]

- 9. Alteration of the kinetic parameters for aminoacylation of Escherichia coli formylmethionine transfer RNA by modification of an anticodon base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Kluyveromyces lactis γ-toxin targets tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architect: A Technical Guide to the Biological Significance of 5-Carboxymethyl-2-thiouridine (cm5S2U) tRNA Modification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation, ensuring the fidelity and efficiency of protein synthesis. Among the over 170 known RNA modifications, those occurring at the wobble position (nucleotide 34) of the tRNA anticodon are of paramount importance for accurate codon recognition. This technical guide delves into the biological significance of a specific and crucial modification: 5-Carboxymethyl-2-thiouridine (cm5S2U). This document provides a comprehensive overview of the biosynthesis of cm5S2U, its vital role in maintaining translational fidelity, and the pathological consequences of its deficiency. We present a compilation of quantitative data, detailed experimental methodologies, and visual pathways to serve as an in-depth resource for researchers in molecular biology, drug development, and related fields.

Introduction: The Crucial Role of Wobble Position Modification

The genetic code is degenerate, meaning multiple codons can specify the same amino acid. The "wobble" hypothesis, proposed by Francis Crick, explains how a single tRNA anticodon can recognize multiple synonymous codons. This flexibility is largely mediated by post-transcriptional modifications of the nucleoside at the wobble position. These modifications fine-tune the codon recognition properties of the tRNA, ensuring accurate and efficient translation.

The this compound (cm5S2U) modification, and its more extensively studied derivative, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), are complex hypermodifications found at the U34 position of specific tRNAs, particularly those for Glutamic acid (Glu), Lysine (Lys), and Glutamine (Gln).[1][2] The presence of the 2-thio group (s²) confers conformational rigidity to the anticodon loop, which is crucial for precise codon-anticodon pairing.[3] Deficiencies in this modification pathway have been linked to a range of cellular defects and human diseases, highlighting its importance in cellular homeostasis.[4][5]

Biosynthesis of this compound: A Multi-Enzyme Cascade

The formation of cm5S2U is a multi-step enzymatic process involving several key protein complexes. The pathway can be broadly divided into two main stages: the formation of the carboxymethyl group at the C5 position of uridine (B1682114) (cm5U) and the subsequent thiolation at the C2 position.

Carboxymethylation at the C5 Position: The Role of the Elongator Complex

The initial and critical step in the formation of cm5S2U is the addition of a carboxymethyl group to the C5 position of the wobble uridine, forming cm5U. This reaction is catalyzed by the highly conserved Elongator complex.[4][6][7] Elongator is a multisubunit complex composed of six core subunits (Elp1-Elp6). The catalytic activity resides in the Elp3 subunit, which contains a radical S-adenosyl-L-methionine (SAM) domain and a putative histone acetyltransferase (HAT) domain.[4][8] The Elp1, Elp2, and Elp3 subunits form a stable subcomplex (Elp123) that is essential for the modification activity.[7][9]

dot

Caption: Eukaryotic Cytosolic cm5S2U Biosynthesis Pathway.

Thiolation at the C2 Position

Following the formation of cm5U, the sulfur is incorporated at the C2 position of the uridine base. This thiolation step is carried out by a conserved thiolase complex, which in yeast consists of Ncs2 and Ncs6 (also known as Tuc1/Tuc2) and in humans is composed of CTU1 and CTU2.[10]

Further Modification to mcm5s2U

In many eukaryotes, cm5U and cm5S2U can be further methylated to form 5-methoxycarbonylmethyluridine (B127866) (mcm5U) and 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), respectively. This methylation is catalyzed by the Trm9-Trm112 methyltransferase complex.[5][11]

Mitochondrial Pathway: A Homologous System

Mitochondria possess their own translational machinery, and the modification of mitochondrial tRNAs (mt-tRNAs) is also crucial for efficient and accurate protein synthesis. The biosynthesis of the related taurinomethyluridine (τm5U) and 5-carboxymethylaminomethyluridine (B1212367) (cmnm5U) modifications in mitochondria is carried out by a homologous set of enzymes.[4][12][13][14] The human GTPBP3 and MTO1 proteins are the homologs of the bacterial MnmE and MnmG, and the yeast Mss1 and Mto1, respectively.[13][14][15] These enzymes catalyze the modification at the wobble position of specific mt-tRNAs.[4][15]

dot

Caption: Mitochondrial tRNA Modification Pathway.

Functional Significance: Ensuring Translational Fidelity and Efficiency

The cm5S2U modification and its derivatives play a pivotal role in ensuring the accuracy and efficiency of protein synthesis.

Codon Recognition and Wobble Pairing

The primary function of the cm5S2U modification is to restrict the wobble pairing capabilities of the uridine at position 34. The rigid conformation imposed by the 2-thio group ensures that the anticodon preferentially recognizes codons ending in adenosine (B11128) (A) and, to a lesser extent, guanosine (B1672433) (G), while discriminating against codons ending in pyrimidines (uridine or cytosine).[13][16] This precise codon recognition is essential for preventing missense errors during translation.

Maintaining the Reading Frame

In addition to ensuring correct codon-anticodon pairing, the cm5S2U modification is critical for maintaining the translational reading frame.[1][6] The enhanced stability of the codon-anticodon interaction helps to prevent ribosomal frameshifting, which can lead to the synthesis of non-functional or toxic proteins.

Impact on Translational Efficiency

The presence of the 2-thiouridine (B16713) modification has been shown to increase the affinity of the aminoacyl-tRNA for the ribosomal A-site and to enhance the rate of GTP hydrolysis by elongation factor Tu (EF-Tu).[17] This leads to an overall increase in the efficiency of translation elongation for codons recognized by cm5S2U-modified tRNAs.

Quantitative Data

The following tables summarize quantitative data from various studies on the effects of cm5S2U and related modifications.

Table 1: Relative Abundance of cm5S2U and Related Modifications in Yeast

| Yeast Strain | Modification | Relative Abundance (%) | Reference |

| Wild-type | mcm5s2U | 80-90 | [18] |

| Wild-type | cm5S2U | 4 | [18] |

| HEK293 (untreated) | mcm5s2U | 76-80 | [18] |

| HEK293 (untreated) | cm5S2U | 4 | [18] |

| HEK293ΔCat + 5µM H₂O₂ | mcm5s2U | 60 | [19] |

| HEK293ΔCat + 5µM H₂O₂ | mcm5H2U | 24 | [19] |

| HEK293ΔCat + 5µM H₂O₂ | mcm5U | 12 | [19] |

Table 2: Kinetic Parameters of Human GTPBP3

| Enzyme Form | K_m_ (µM) | k_cat_ (min⁻¹) | Reference |

| hGTPBP3 | 9.5 ± 1.5 | 1.49 ± 0.06 | [20] |

| G domain | 216.7 ± 15.2 | 0.40 ± 0.06 | [20] |

| ΔN-hGTPBP3 | 262.2 ± 17.3 | 0.76 ± 0.01 | [20] |

Table 3: Enthalpy Differences for Ribose Puckering

| Nucleoside 5'-monophosphate | ΔH (C2'-endo - C3'-endo) (kcal/mol) | Reference |

| pxm5s2U | 1.1 | [16] |

| pxo5U | -0.7 | [16] |

| Unmodified Uridine | 0.1 | [16] |

Pathological Consequences of Defective cm5S2U Biosynthesis

Given the critical role of cm5S2U in translation, it is not surprising that defects in its biosynthetic pathway are associated with a range of human diseases.

Mitochondrial Disorders

Mutations in the genes encoding the mitochondrial tRNA modifying enzymes GTPBP3 and MTO1 have been linked to severe mitochondrial disorders.[13][20][21] These diseases are often characterized by hypertrophic cardiomyopathy, lactic acidosis, and encephalopathy.[15][20][21] The underlying molecular mechanism involves a severe defect in mitochondrial protein synthesis due to the lack of proper tRNA modification, leading to impaired assembly and function of the respiratory chain complexes.[11][21]

Neurological Disorders

Deficiencies in the Elongator complex, responsible for the initial cm5U formation, have been associated with various neurological disorders, including familial dysautonomia and intellectual disability.[5][9] The reduced levels of cm5S2U and its derivatives lead to translational defects that are particularly detrimental to the development and function of the nervous system.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound modification.

tRNA Isolation for Modification Analysis

dot

Caption: Workflow for tRNA Isolation.

Protocol:

-

Cell Culture and Harvest: Grow cells to the desired density. Harvest cells by centrifugation and wash with ice-cold PBS.

-

Total RNA Extraction: Extract total RNA using a standard method such as Trizol reagent or acid phenol-chloroform extraction.[22]

-

Small RNA Fractionation: Isolate the small RNA fraction (<200 nucleotides) using a silica-based column purification kit or by size-selective precipitation.

-

tRNA Purification:

-

For total tRNA analysis: The small RNA fraction can be used directly for downstream applications like LC-MS/MS.

-

For specific tRNA isolation: Purify the tRNA of interest using denaturing polyacrylamide gel electrophoresis (PAGE) followed by gel extraction, or by using sequence-specific biotinylated oligonucleotide probes for affinity capture.[22]

-

-

Quality Control: Assess the purity and integrity of the isolated tRNA using a NanoDrop spectrophotometer (A260/A280 ratio should be ~2.0) and by running an aliquot on a denaturing urea-PAGE gel.[10]

Quantification of cm5S2U by LC-MS/MS

dot

Caption: LC-MS/MS Workflow for Modified Nucleoside Analysis.

Protocol:

-

Enzymatic Digestion of tRNA:

-

To 1-2 µg of purified tRNA in 20 µL of 200 mM NH₄OAc (pH 5.2), add 50 units of Nuclease P1 per microgram of tRNA.

-

Incubate at 37°C for 2 hours to overnight.[19]

-

Add alkaline phosphatase and phosphodiesterase I and incubate for another 2 hours at 37°C to completely digest the tRNA into individual nucleosides.

-

-

Sample Preparation for LC-MS/MS:

-

Dilute the digested sample in a solvent compatible with the LC mobile phase (e.g., water with 0.1% formic acid).

-

Filter the sample through a 0.22 µm syringe filter to remove any particulates.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a reversed-phase C18 column.

-

Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Detect and quantify the modified nucleosides using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3] Specific precursor-to-product ion transitions for cm5S2U and other modifications of interest should be used.

-

-

Data Analysis:

-

Quantify the amount of cm5S2U by comparing the peak area to a standard curve generated using synthetic cm5S2U.

-

γ-Toxin Cleavage Assay for mcm5s2U Detection

dot

Caption: γ-Toxin Assay Workflow.

Protocol:

-

γ-Toxin Treatment:

-

Analysis of tRNA Cleavage:

-

Northern Blot Analysis:

-

Separate the RNA from the toxin-treated and control samples on a denaturing polyacrylamide gel.

-

Transfer the RNA to a nylon membrane.

-

Hybridize the membrane with a radiolabeled or biotinylated oligonucleotide probe specific for the tRNA of interest (e.g., tRNA-Glu-UUC).

-

Visualize the full-length and cleaved tRNA bands to determine the extent of cleavage.[17][24]

-

-

Quantitative RT-PCR (qRT-PCR):

-

Perform reverse transcription on the treated and control RNA samples using a primer that anneals downstream of the anticodon.

-

Perform qPCR using primers that span the γ-toxin cleavage site. A decrease in the qPCR signal in the toxin-treated sample indicates cleavage and the presence of mcm5s2U.[23][25]

-

-

Conclusion and Future Directions

The this compound modification is a vital component of the translational machinery, ensuring the fidelity and efficiency of protein synthesis. Its complex biosynthesis and critical role in codon recognition underscore its importance in cellular function. Deficiencies in this modification pathway are increasingly being linked to a spectrum of human diseases, making the enzymes involved potential targets for therapeutic intervention.

Future research should focus on several key areas:

-

Elucidating the complete regulatory networks that control the expression and activity of the cm5S2U biosynthetic enzymes.

-

Developing high-throughput screening methods to identify small molecules that can modulate the activity of these enzymes, which could have therapeutic potential.

-

Further investigating the specific downstream consequences of cm5S2U deficiency in different cell types and tissues to better understand the pathophysiology of associated diseases.

A deeper understanding of the biological significance of cm5S2U will undoubtedly open new avenues for the diagnosis and treatment of a variety of human pathologies.

References

- 1. bartellab.wi.mit.edu [bartellab.wi.mit.edu]

- 2. academic.oup.com [academic.oup.com]

- 3. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 4. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 5. In vitro biosynthesis of a universal t6A tRNA modification in Archaea and Eukarya - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioinformatics Workflow and Tools for Ribosome Profiling - CD Genomics [cd-genomics.com]

- 7. Biochemical and Structural Characterization of Human Core Elongator and Its Subassemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights into the function of Elongator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cryo-EM structure of the fully assembled Elongator complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jdc.jefferson.edu [jdc.jefferson.edu]

- 11. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ribosome Profiling | Ribo-Seq/ART-Seq for ribosome-protected mRNA [illumina.com]

- 13. The human tRNA taurine modification enzyme GTPBP3 is an active GTPase linked to mitochondrial diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reactome | GTPBP3 and MTO1 transform uridine-34 yielding 5-taurinomethyluridine-34 in tRNA [reactome.org]

- 15. Defects in the mitochondrial-tRNA modification enzymes MTO1 and GTPBP3 promote different metabolic reprogramming through a HIF-PPARγ-UCP2-AMPK axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. preprints.org [preprints.org]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Carboxymethyl-2-thiouridine: Discovery, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxymethyl-2-thiouridine (B12102594) (cm⁵s²U) is a post-transcriptionally modified nucleoside found in the wobble position (position 34) of the anticodon loop of certain transfer RNAs (tRNAs). This modification is crucial for the accurate and efficient translation of messenger RNA (mRNA) into protein. Its presence ensures proper codon recognition and helps maintain the correct reading frame during protein synthesis. This technical guide provides a comprehensive overview of the discovery, characterization, and biological importance of cm⁵s²U, along with detailed experimental protocols and data for researchers in the fields of molecular biology, biochemistry, and drug development.

Discovery and Occurrence

The initial identification of 2-thiouridine (B16713) derivatives at the wobble position of tRNAs dates back several decades. These modifications are widespread across all domains of life, highlighting their fundamental role in protein synthesis. In eukaryotes, the closely related 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U) is found in cytosolic tRNAs, while in bacteria, 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) and 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U) are prevalent.[1][2] The carboxymethylated form, cm⁵s²U, is a key intermediate in the biosynthetic pathway of these more complex modifications and is also found as a mature modification in certain tRNAs.

Physicochemical Characterization

The unique chemical structure of this compound imparts specific physicochemical properties that are essential for its function. Detailed characterization is typically performed using a combination of spectroscopic and spectrometric techniques.

Spectroscopic and Spectrometric Data

| Parameter | Value/Description | Reference |

| UV Absorbance Maximum (λmax) | ~275 nm in neutral pH, with a shoulder at ~300 nm. The exact maxima can vary with pH due to the thiol group. | [3] |

| ¹H NMR Chemical Shifts (δ ppm) | Data for the related compound 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) in D₂O: H6: ~7.9 ppm H1': ~5.9 ppm H5-CH₂: ~3.5 ppm OCH₃: ~3.7 ppm | [2] |

| ¹³C NMR Chemical Shifts (δ ppm) | Predicted ranges based on related structures: C2: ~175 ppm (thiocarbonyl) C4: ~165 ppm (carbonyl) C6: ~140 ppm C5: ~110 ppm C1': ~90 ppm C5-CH₂: ~35 ppm | General NMR data for pyrimidines |

| Mass Spectrometry (m/z) | Molecular Ion [M-H]⁻: ~317.05 m/z for C₁₁H₁₃N₂O₇S⁻. Fragmentation often involves loss of the ribose moiety and cleavage of the carboxymethyl group. | [4] |

Biological Significance and Function

The primary role of cm⁵s²U and its derivatives is to ensure the fidelity and efficiency of protein translation. Located at the wobble position of the tRNA anticodon, it plays a critical role in codon recognition.

Codon Recognition

The 2-thio modification restricts the conformational flexibility of the ribose ring, favoring a C3'-endo pucker. This conformation promotes the recognition of codons ending in adenosine (B11128) (A) through Watson-Crick base pairing while discouraging misreading of codons ending in guanosine (B1672433) (G), uridine (B1682114) (U), or cytosine (C).[1] The 5-carboxymethyl group further fine-tunes this interaction, contributing to the stability of the codon-anticodon duplex.

dot

Caption: Mechanism of codon recognition by cm⁵s²U at the wobble position.

Oxidative Stress Response

Recent studies have shown that 5-substituted 2-thiouridines are susceptible to oxidative damage. Under conditions of oxidative stress, the 2-thio group can be removed (desulfurization), leading to the formation of 5-carboxymethyluridine (B57136) (cm⁵U) or 5-carboxymethyl-4-pyrimidinone riboside.[4] This process can impair tRNA function and disrupt protein translation, suggesting a role for cm⁵s²U in cellular responses to oxidative stress.

Biosynthesis of this compound

The biosynthesis of cm⁵s²U is a complex enzymatic process that involves multiple steps and distinct pathways in different organisms.

Bacterial Biosynthesis Pathway

In bacteria such as E. coli, the formation of the 5-carboxymethylaminomethyl side chain is catalyzed by the MnmE and MnmG enzymes. The subsequent thiolation at the C2 position is carried out by a sulfur relay system involving several proteins, including IscS, TusA, TusBCD, TusE, and the tRNA thiouridylase MnmA.[4]

dot

Caption: Simplified bacterial biosynthesis pathway of cm⁵s²U.

Eukaryotic Biosynthesis Pathway

In the cytosol of eukaryotes, the 2-thiolation of mcm⁵U (a precursor to mcm⁵s²U) is carried out by the Ncs6/Urm1 pathway, which involves a ubiquitin-related modifier (Urm1) and several other proteins (Ncs2, Ncs6, Uba4, Tum1).[2]

Experimental Protocols

Isolation and Purification of tRNA

-

Cell Lysis: Harvest cells and lyse them using a suitable method (e.g., sonication, French press, or chemical lysis with TRIzol).

-

Phenol-Chloroform Extraction: Perform phenol-chloroform extractions to remove proteins and DNA.

-

RNA Precipitation: Precipitate total RNA with isopropanol (B130326) or ethanol.

-

tRNA Enrichment: Purify tRNA from the total RNA pool using anion-exchange chromatography (e.g., DEAE-cellulose column) or size-exclusion chromatography.

Enzymatic Digestion of tRNA to Nucleosides

-

Nuclease P1 Digestion: Incubate the purified tRNA (1-5 µg) with nuclease P1 (2-5 units) in a buffer containing 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3) at 37°C for 2-4 hours. This enzyme digests RNA into 5'-mononucleotides.

-

Dephosphorylation: Add bacterial alkaline phosphatase (1-2 units) and an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0) to the reaction mixture. Incubate at 37°C for 1-2 hours to remove the 5'-phosphate group, yielding nucleosides.

-

Sample Preparation for Analysis: Terminate the reaction by heating or by adding an organic solvent. Centrifuge to pellet the enzymes and filter the supernatant before analysis.

LC-MS/MS Analysis of Modified Nucleosides

-

Chromatographic Separation: Inject the prepared nucleoside mixture onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometry Detection: Couple the HPLC system to a tandem mass spectrometer (MS/MS) operating in positive or negative ion mode.

-

Quantification: Use multiple reaction monitoring (MRM) for targeted quantification of cm⁵s²U. This involves selecting the precursor ion (the molecular ion of cm⁵s²U) and a specific product ion generated by collision-induced dissociation.

-

Data Analysis: Compare the retention time and the precursor/product ion pair with those of a synthetic cm⁵s²U standard for confirmation and quantification.

dot

Caption: Experimental workflow for the LC-MS/MS analysis of cm⁵s²U.

Conclusion and Future Directions

This compound is a vital modified nucleoside that plays a critical role in ensuring the fidelity of protein synthesis. Its intricate biosynthesis and significant impact on codon recognition make it an important area of study. Further research is needed to fully elucidate the regulatory mechanisms governing its synthesis and to understand its potential involvement in various human diseases, including mitochondrial disorders and cancer. The development of high-throughput methods for the detection and quantification of cm⁵s²U will be instrumental in advancing our understanding of its biological functions and its potential as a biomarker or therapeutic target.

References

The Pivotal Role of 5-Carboxymethyl-2-thiouridine (cm5S2U) in Translational Fidelity and Cellular Health: A Technical Guide

Abstract

Post-transcriptional modifications of transfer RNA (tRNA), particularly at the wobble position (nucleotide 34) of the anticodon, are fundamental to ensuring the speed and accuracy of protein synthesis. Among these, the 2-thiouridine (B16713) derivatives are critical for the precise decoding of specific codons. This technical guide provides an in-depth examination of 5-carboxymethyl-2-thiouridine (B12102594) (cm5S2U) and its more mature form, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U). We detail the multi-step enzymatic biosynthesis of these modifications, their essential function in restricting wobble base pairing to enforce correct codon recognition, and their impact on translation efficiency. This guide summarizes key quantitative data, provides detailed experimental protocols for studying these modifications, and presents visual diagrams of the core pathways and mechanisms to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Wobble Position Modification

The degeneracy of the genetic code, where multiple codons can specify the same amino acid, necessitates a flexible yet accurate decoding mechanism. The "wobble" hypothesis explains how a single tRNA anticodon can recognize multiple synonymous codons, a feat often mediated by post-transcriptional modifications at the wobble position (the first nucleotide of the anticodon). These modifications fine-tune the codon recognition properties of the tRNA, ensuring accurate and efficient translation.

The modification of uridine (B1682114) at position 34 (U34) is particularly crucial. In eukaryotes, specific tRNAs for Glutamine (Gln), Lysine (Lys), and Glutamic acid (Glu) undergo a series of modifications to form 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U). This complex modification is critical for proper mRNA decoding and protein translation.[1][2][3] The precursor, this compound (cm5S2U), is an important intermediate in this pathway.[4] The 2-thio group (s2) is known to confer conformational rigidity to the anticodon loop, which is essential for stable and accurate codon-anticodon pairing.[5][6] Deficiencies in this modification pathway are linked to a range of cellular defects and human diseases, including mitochondrial disorders and cancer, highlighting the importance of these modifications in maintaining cellular homeostasis.[7][8][9][10]

Biosynthesis of cm5S2U and mcm5s2U

The formation of mcm5s2U at the wobble position is a complex, multi-step enzymatic process conserved in eukaryotes. It involves two key pathways that modify the C5 and C2 positions of the uridine base.

-

Modification at the C5 position: The Elongator complex, a highly conserved six-subunit protein complex (Elp1-Elp6), is responsible for initiating the modification at the C5 position of uridine, forming a carboxymethyl (cm5) group.

-

Modification at the C2 position (Thiolation): The Urm1 pathway is responsible for the 2-thiolation of the uridine. This process involves a ubiquitin-like protein, Urm1, and other enzymes like Uba4 and Ncs6.[5][11] This sulfur-relay system is critical for adding the thiol group.

-

Final Methylation: The cm5S2U intermediate is then methylated by the Trm9/Trm112 methyltransferase complex (known as ALKBH8 in humans) to produce the final, mature mcm5s2U modification.[1]

The absence of any of these enzymatic components leads to a hypo-modified tRNA, resulting in significant translational defects.

References

- 1. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Human mitochondrial diseases associated with tRNA wobble modification deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tRNA Modifications and Modifying Enzymes in Disease, the Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis and functions of sulfur modifications in tRNA - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U): A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation, ensuring the fidelity and efficiency of protein synthesis. Among the more than 100 known modifications, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) is a highly conserved and complex modification found at the wobble position (U34) of specific tRNAs, including those for Glutamine, Lysine, and Arginine. This modification is crucial for accurate codon recognition and the maintenance of translational fidelity. Its absence has been linked to various cellular defects and human diseases, making the enzymes involved in its biosynthesis potential therapeutic targets. This technical guide provides an in-depth overview of the mcm5s2U biosynthesis pathway, compiles available quantitative data, details key experimental protocols, and presents visual diagrams of the involved processes.

The Biosynthesis Pathway of mcm5s2U

The formation of mcm5s2U is a multi-step enzymatic process involving several highly conserved protein complexes. The pathway can be broadly divided into two major stages: the formation of the 5-methoxycarbonylmethyl (mcm5) group at the C5 position of uridine (B1682114) and the subsequent thiolation at the C2 position.

Formation of the mcm5 Side Chain

The initial steps in the formation of the mcm5 side chain are catalyzed by the Elongator complex, a highly conserved six-subunit complex (Elp1-Elp6). This complex is responsible for the formation of a 5-carboxymethyluridine (B57136) (cm5U) intermediate on the target tRNA. The exact mechanism of this reaction is still under investigation, but it is proposed to involve acetyl-CoA.

Following the formation of cm5U, the Trm9/Trm112 complex, a heterodimeric methyltransferase, catalyzes the final step in the formation of the mcm5 group. Trm9 is the catalytic subunit, and Trm112 is a stabilizing protein that is essential for Trm9's activity. This complex utilizes S-adenosylmethionine (SAM) as a methyl donor to convert cm5U to mcm5U.

An alternative model for this pathway has been proposed where 5-carbamoylmethyluridine (B1230082) (ncm5U) is an intermediate. In this model, the Elongator complex would first synthesize ncm5U, which is then converted to cm5U before the final methylation by Trm9/Trm112. However, the prevailing model suggests the direct formation of cm5U.

Thiolation at the 2-position

The final step in the biosynthesis of mcm5s2U is the thiolation of the uridine base at the C2 position. This reaction is carried out by a sulfur transfer system that involves several proteins. In eukaryotes, the key players are the ubiquitin-related modifier 1 (Urm1) pathway proteins, including Ncs2 (a cysteine desulfurase) and Ncs6 (a thiouridylase). This system mobilizes sulfur from cysteine and transfers it to the mcm5U-modified tRNA to produce the final mcm5s2U modification. The presence of the mcm5 side chain is thought to be a prerequisite for efficient thiolation.

Quantitative Data

Quantitative analysis of the mcm5s2U biosynthesis pathway is essential for understanding its efficiency and regulation. While detailed kinetic data for every enzyme in every organism is not available, this section summarizes the known quantitative information.

| Enzyme/Complex | Organism | Substrate(s) | Kinetic Parameter | Value | Reference |

| Trm9/Trm112 | Saccharomyces cerevisiae | tRNA, SAM | Apparent Km (tRNA) | ~0.1 - 1.5 µM | |

| Apparent Km (SAM) | ~1 - 20 µM | ||||

| Apparent kcat | Not Reported | ||||

| Elongator Complex | Saccharomyces cerevisiae | tRNA, Acetyl-CoA | Km, kcat | Not Reported | |

| Ncs2/Ncs6 | Saccharomyces cerevisiae | mcm5U-tRNA, Cysteine, ATP | Km, kcat | Not Reported |

Note: The reported kinetic parameters for Trm9/Trm112 are apparent values as they were determined using a mixture of tRNAs. Further studies with purified substrate tRNAs are needed for more precise kinetic characterization. Kinetic data for the Elongator complex and the Ncs2/Ncs6 thiouridylation system are currently lacking in the literature.

Experimental Protocols

Studying the biosynthesis of mcm5s2U requires a combination of biochemical and analytical techniques. This section provides detailed methodologies for key experiments.

Purification of Enzyme Complexes

3.1.1. Purification of the Trm9/Trm112 Complex

The Trm9/Trm112 complex can be purified by co-expressing histidine-tagged Trm9 and untagged Trm112 in E. coli.

-

Expression: Co-transform E. coli BL21(DE3) cells with plasmids encoding His-tagged Trm9 and Trm112. Grow the cells in LB medium to an OD600 of 0.6-0.8 and induce protein expression with IPTG (0.5 mM) overnight at 18°C.

-

Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or with a French press.

-

Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA agarose (B213101) column pre-equilibrated with lysis buffer.

-

Washing: Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the Trm9/Trm112 complex with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Size-Exclusion Chromatography: For higher purity, subject the eluted fraction to size-exclusion chromatography on a Superdex 200 or similar column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Analysis: Analyze the purified complex by SDS-PAGE to confirm the presence of both Trm9 and Trm112.

3.1.2. Purification of the Elongator Complex

The six-subunit Elongator complex can be purified from yeast or by recombinant expression. Purification from yeast often involves tandem affinity purification (TAP) tagging of one of the subunits. Recombinant expression and purification of the human Elongator complex and its subcomplexes have also been described.

In Vitro Methyltransferase Assay for Trm9/Trm112

This assay measures the transfer of a tritiated methyl group from [3H]-SAM to a tRNA substrate.

-

Substrate Preparation: The ideal substrate is tRNA containing the cm5U modification. This can be obtained by isolating total tRNA from a trm9Δ yeast strain.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM phosphate (B84403) buffer pH 7.5, 0.1 mM EDTA, 10 mM MgCl2, 10 mM NH4Cl, 0.1 mg/ml Bovine Serum Albumin, 10 µM [3H]-SAM, and the purified Trm9/Trm112 complex (e.g., 1.5 pmol).

-

Initiation: Start the reaction by adding the tRNA substrate (e.g., 1.5 µM total tRNA from a trm9Δ strain).

-

Incubation: Incubate the reaction at 37°C. Take aliquots at different time points.

-

Stopping the Reaction and Precipitation: Stop the reaction by spotting the aliquots onto Whatman GF/C filters and precipitating the tRNA with cold 5% trichloroacetic acid (TCA).

-

Washing: Wash the filters with cold 5% TCA and then with ethanol (B145695) to remove unincorporated [3H]-SAM.

-

Quantification: Dry the filters and measure the incorporated radioactivity by liquid scintillation counting.

Analysis of tRNA Modifications by HPLC

High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying modified nucleosides from tRNA digests.

-

tRNA Isolation: Isolate total tRNA from cells of interest using standard phenol-chloroform extraction and ethanol precipitation methods.

-

tRNA Digestion: Digest the purified tRNA to nucleosides using nuclease P1 followed by bacterial alkaline phosphatase (BAP) treatment.

-

Incubate 1-5 µg of tRNA with nuclease P1 in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) pH 5.3) at 37°C for 2-4 hours.

-

Add BAP and continue the incubation at 37°C for another 1-2 hours to dephosphorylate the nucleotides.

-

-

HPLC Separation: Inject the digested sample onto a C18 reverse-phase HPLC column. Separate the nucleosides using a gradient of a low-concentration ammonium acetate or phosphate buffer and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection and Quantification: Monitor the elution of nucleosides using a UV detector at 254 nm and 314 nm (the latter is specific for thiolated nucleosides). Identify the peaks corresponding to mcm5s2U and its precursors by comparing their retention times and UV spectra to known standards. Quantify the amount of each nucleoside by integrating the peak area. For more definitive identification and quantification, HPLC can be coupled to mass spectrometry (HPLC-MS).

γ-Toxin Assay for mcm5s2U Detection

The γ-toxin from Kluyveromyces lactis is an endonuclease that specifically cleaves tRNAs containing the mcm5s2U modification 3' to the modified base. This property can be exploited to detect and quantify mcm5s2U.

-

tRNA Preparation: Isolate total RNA from the cells of interest.

-

γ-Toxin Treatment: Incubate the total RNA (e.g., 5-10 µg) with purified γ-toxin in a suitable reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2) at 30°C for 30 minutes.

-

Analysis of Cleavage Products: The cleavage of target tRNAs can be analyzed by several methods:

-

Northern Blotting: Separate the RNA on a denaturing polyacrylamide gel, transfer to a membrane, and probe with a radiolabeled oligonucleotide specific for the tRNA of interest (e.g., tRNAGln(UUG)). The appearance of a cleavage product indicates the presence of mcm5s2U.

-

Quantitative RT-PCR (qRT-PCR): Reverse transcribe the treated RNA using a primer that anneals 3' to the cleavage site. Then, perform qPCR with primers that flank the cleavage site. A decrease in the amount of full-length PCR product in the γ-toxin-treated sample compared to an untreated control indicates cleavage and thus the presence of mcm5s2U.

-

Visualizing the Pathway and Workflows

Biosynthesis Pathway of mcm5s2U

Caption: The enzymatic pathway for the biosynthesis of mcm5s2U.

Experimental Workflow for tRNA Modification Analysis

Caption: Workflow for the analysis of tRNA modifications by HPLC.

Logical Flow of the γ-Toxin Assay

Caption: Logical diagram of the γ-toxin assay for detecting mcm5s2U.

An In-depth Technical Guide to 5-Carboxymethylaminomethyl-2-thiouridine (cmnm5s2U) in Bacterial tRNA

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Transfer RNA (tRNA) molecules are central to the process of protein synthesis, acting as the crucial link between the messenger RNA (mRNA) codon and the corresponding amino acid. Beyond their primary sequence, tRNAs are extensively decorated with a vast array of post-transcriptional chemical modifications. These modifications, particularly those in the anticodon loop, are critical for maintaining translational fidelity and efficiency. One such vital modification found at the wobble position (U34) of tRNAs for glutamic acid, lysine, and glutamine in many bacteria is 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm5s2U) and its derivatives. This modification is essential for the accurate recognition of A- and G-ending codons in split-codon boxes.[1][2]

The absence or alteration of cmnm5s2U and its downstream product, 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U), can lead to significant physiological consequences for bacteria, including reduced growth rates, decreased virulence, and altered responses to environmental stress.[2] These effects underscore the importance of the biosynthetic pathways of these modifications as potential targets for novel antimicrobial agents. This guide provides a comprehensive overview of the biosynthesis, function, and physiological significance of cmnm5s2U in bacterial tRNA, complete with detailed experimental protocols and quantitative data for researchers in the field.

Biosynthesis of cmnm5s2U and its Derivatives

The formation of cmnm5s2U is a multi-step enzymatic process that is part of a larger pathway leading to mnm5s2U in many bacteria, particularly Gram-negative organisms like Escherichia coli. The pathway involves a series of highly conserved enzymes.

The initial step is the formation of the 2-thiouridine (B16713) (s2U) base, a reaction catalyzed by the MnmA enzyme in conjunction with cysteine desulfurases.[3] Independently, the MnmE and MnmG enzymes form a heterotetrameric complex (MnmEG) that catalyzes the addition of a carboxymethylaminomethyl group to the C5 position of uridine (B1682114), using glycine (B1666218) as a substrate.[4][5] This reaction forms the cmnm5U modification, or cmnm5s2U if the uridine is already thiolated.

In organisms like E. coli, cmnm5s2U is an intermediate that is further processed by the bifunctional enzyme MnmC.[3][4] The C-terminal oxidase domain of MnmC, MnmC(o), converts cmnm5s2U to 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U). Subsequently, the N-terminal methyltransferase domain, MnmC(m), methylates nm5s2U to produce the final modification, 5-methylaminomethyl-2-thiouridine (mnm5s2U).[4] However, in certain bacteria or under specific growth conditions, cmnm5s2U can be the final modification.[4]

Interestingly, some Gram-positive bacteria lack the MnmC enzyme and utilize an alternative pathway for the final methylation step, involving enzymes such as MnmL and MnmM.[2][6]

Functional Role of cmnm5s2U in Codon Recognition

The primary role of modifications at the wobble uridine is to modulate codon-anticodon interactions. The cmnm5s2U modification and its derivatives are crucial for accurately decoding codons in split-codon boxes, such as those for Lys (AAA/AAG), Glu (GAA/GAG), and Gln (CAA/CAG). The bulky side chain at the C5 position and the sulfur at the C2 position of the uridine ring impose conformational constraints on the anticodon loop.[1][4] This "rigidification" prevents mispairing with U- or C-ending codons (wobble pairing) while ensuring stable base pairing with A- and G-ending codons.[1]

| Codon | Amino Acid | Relative Ribosome Occupancy (Fold Change in Mutant vs. WT) | Organism / Context |

| GAA | Glutamic Acid | ~1.4 - 1.6 | S. cerevisiae (elp3Δ or ncs2Δ mutants, lacking mcm5s2U)[7] |

| AAA | Lysine | ~1.3 - 1.5 | S. cerevisiae (elp3Δ or ncs2Δ mutants, lacking mcm5s2U)[7] |

| CAA | Glutamine | ~1.2 - 1.4 | S. cerevisiae (elp3Δ or ncs2Δ mutants, lacking mcm5s2U)[7] |

| Table 1: Impact of Wobble Uridine Modification Deficiency on Codon Decoding. Data is based on studies of mcm5s2U in yeast, which serves as a functional analog for cmnm5s2U/mnm5s2U in bacteria. |

Physiological Significance and Role in Stress Response

The integrity of the cmnm5s2U/mnm5s2U modification pathway is critical for normal bacterial physiology, particularly under stressful conditions. Mutants in the MnmEG pathway exhibit a range of pleiotropic phenotypes, including slower growth rates, increased sensitivity to antibiotics, and attenuated virulence in pathogenic bacteria.[2]

These phenotypes are often linked to the inefficient translation of key regulatory proteins whose mRNAs are enriched in codons recognized by cmnm5s2U-modified tRNAs. A prime example is the master regulator of the general stress response, RpoS (σS). The rpoS mRNA contains a high frequency of codons that are inefficiently translated in the absence of proper tRNA modifications, leading to reduced RpoS protein levels and a compromised ability to mount a robust stress response.[4][8]

| Phenotype | Wild-Type Strain | mnmE or mnmG Mutant | Fold Change / Observation | Reference Context |

| Growth Rate | Normal growth | Reduced growth rate | Slower doubling time, reduced final OD | General observation for E. coli mutants in minimal media.[6][9][10][11][12] |

| Virulence | Fully virulent | Attenuated virulence | Defects in host colonization and survival | Studies in pathogenic bacteria like Salmonella and Shigella.[13] |

| Antibiotic MIC (Tetracycline) | 2 µg/ml | >2 µg/ml (variable) | Increased resistance or altered susceptibility observed | General data for E. coli mutants, specific values vary.[3][14][15][16][17] |

| Antibiotic MIC (Ampicillin) | 8 µg/ml | >8 µg/ml (variable) | Increased resistance or altered susceptibility observed | General data for E. coli mutants, specific values vary.[3][14][15][16][17] |

| Table 2: Phenotypic Consequences of Defective cmnm5s2U Biosynthesis. Specific quantitative values are highly dependent on the bacterial strain and experimental conditions. |

cmnm5s2U Biosynthesis as a Drug Target

The essentiality of the MnmEG pathway for virulence and stress survival in many pathogenic bacteria makes its constituent enzymes attractive targets for the development of new antimicrobial drugs. Inhibiting these enzymes would not only potentially slow bacterial growth but could also re-sensitize resistant strains to existing antibiotics by crippling their stress response mechanisms. Developing small molecule inhibitors against the GTP-binding site of MnmE or the FAD-binding site of MnmG represents a promising avenue for novel antibiotic discovery.

Methodologies for Studying cmnm5s2U

Accurate identification and quantification of cmnm5s2U require specialized techniques. The general workflow involves isolating total tRNA, digesting it into individual nucleosides, and analyzing the resulting mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol 1: tRNA Isolation from E. coli

This protocol is a synthesis of established methods for isolating total tRNA from bacterial cultures.[18][19][20][21]

-

Cell Culture and Harvest:

-

Inoculate 1 L of LB medium with an E. coli starter culture.

-

Grow at 37°C with shaking (250 rpm) to an OD600 of 0.5-0.6 (mid-log phase).

-

Harvest cells by centrifugation at 4,500 x g for 20 minutes at 4°C.

-

Wash the cell pellet once with 30 mL of cold 0.9% NaCl solution and store the pellet at -80°C.

-

-

Extraction of Total Nucleic Acids:

-

Resuspend the frozen cell pellet in 15 mL of ice-cold Extraction Buffer (0.3 M Sodium Acetate, 10 mM EDTA, pH 4.5).

-

Add an equal volume (15 mL) of acid-phenol:chloroform:isoamyl alcohol (125:24:1, pH 4.5).

-

Shake vigorously at room temperature for 30 minutes.

-

Separate the phases by centrifugation at 10,000 x g for 15 minutes at 4°C.

-

Carefully transfer the upper aqueous phase to a new tube.

-

-

Precipitation and Purification of tRNA:

-

Add 2.5 volumes of ice-cold 100% ethanol (B145695) to the aqueous phase to precipitate total nucleic acids. Incubate at -20°C for at least 1 hour.

-

Pellet the nucleic acids by centrifugation at 16,000 x g for 30 minutes at 4°C.

-

To enrich for small RNAs (including tRNA), resuspend the pellet in a high-salt buffer (e.g., 1.2 M NaCl, 0.8 M Sodium Citrate) and add isopropanol (B130326) to selectively precipitate larger RNAs (mRNA, rRNA). Centrifuge to pellet large RNAs and retain the supernatant containing tRNA.

-

Precipitate the tRNA from the supernatant by adding an equal volume of isopropanol.

-

Wash the final tRNA pellet twice with 70% ethanol, air dry briefly, and resuspend in nuclease-free water.

-

Assess purity and concentration using a spectrophotometer (A260/A280 ratio should be ~2.0).

-

Experimental Protocol 2: LC-MS/MS Quantification of cmnm5s2U

This protocol outlines the general steps for enzymatic digestion and mass spectrometry analysis.[22][23]

-

Enzymatic Digestion of tRNA to Nucleosides:

-

In a 50 µL reaction, combine 1-5 µg of purified total tRNA.

-

Add Nuclease P1 (to 1 U) and bacterial alkaline phosphatase (to 5 U) in a buffer of 50 mM Ammonium Acetate (pH ~5.3).

-

(Optional: Spike in a known quantity of a stable isotope-labeled internal standard for absolute quantification).

-

Incubate at 37°C for 2-4 hours to ensure complete digestion to single nucleosides.

-

Remove enzymes by passing the reaction mixture through a 3 kDa molecular weight cutoff filter.

-

-

Liquid Chromatography (LC) Separation:

-

Inject 5-10 µL of the filtered nucleoside mixture onto a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Use a binary solvent system with a gradient elution.

-

Solvent A: 0.1% Formic Acid in water.

-

Solvent B: 0.1% Formic Acid in acetonitrile (B52724) or methanol.

-

-

Run a gradient from ~2% Solvent B to ~50% Solvent B over 10-15 minutes to separate the nucleosides. The flow rate is typically set between 150-300 µL/min.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

Couple the LC eluent to a triple quadrupole or high-resolution Orbitrap mass spectrometer operating in positive ion mode.

-

Use a targeted analysis method such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

-

Monitor for the specific precursor-to-product ion transition for cmnm5s2U. The exact m/z values will depend on the adduct ion (e.g., [M+H]+).

-

Quantify the peak area for the cmnm5s2U transition and compare it against a standard curve generated from a pure cmnm5s2U standard to determine its concentration in the original tRNA sample.

-

Conclusion

The 5-carboxymethylaminomethyl-2-thiouridine modification is a key player in ensuring translational accuracy and efficiency in bacteria. Its intricate biosynthesis and profound impact on bacterial physiology, stress response, and virulence highlight its significance. For researchers, understanding the function and regulation of cmnm5s2U opens up new avenues for exploring bacterial gene regulation. For drug development professionals, the enzymes responsible for its synthesis present a promising class of targets for novel antibacterial therapies aimed at disrupting bacterial adaptation and survival mechanisms. The methodologies outlined in this guide provide a robust framework for the continued investigation of this critical tRNA modification.

References

- 1. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | New layers of regulation of the general stress response sigma factor RpoS [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Genomewide phenotypic analysis of growth, cell morphogenesis, and cell cycle events in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of Codon Translation Rates via tRNA Modifications Maintains Proteome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The MiaA tRNA Modification Enzyme Is Necessary for Robust RpoS Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Growth of wildtype and mutant E. coli strains in minimal media for optimal production of nucleic acids for preparing labeled nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Item - Growth data of the E. coli strains carrying the reduced genomes - Springer Nature - Figshare [springernature.figshare.com]

- 12. Experimental evolution of diverse Escherichia coli metabolic mutants identifies genetic loci for convergent adaptation of growth rate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antibiotic-resistant bacteria show widespread collateral sensitivity to antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Restricting the selection of antibiotic-resistant mutant bacteria: measurement and potential use of the mutant selection window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jdc.jefferson.edu [jdc.jefferson.edu]

- 20. biorxiv.org [biorxiv.org]

- 21. New chromatographic and biochemical strategies for quick preparative isolation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. protocols.io [protocols.io]

- 23. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Sulfur in 2-Thiouridine tRNA Modifications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of sulfur in the post-transcriptional modification of tRNA, specifically in the formation of 2-thiouridine (B16713) (s²U). This modification, found at the wobble position (U34) of tRNAs for glutamine, lysine, and glutamate, is a key determinant of translational accuracy and efficiency. We will delve into the biochemical pathways of thiolation, the structural and functional consequences of the s²U modification, and the experimental methodologies used to study these processes.

Core Function of the 2-Thio Group in tRNA

The introduction of a sulfur atom at the C2 position of uridine (B1682114) fundamentally alters the properties of the nucleoside, thereby enhancing the fidelity of protein synthesis.

-

Structural Rigidity and Codon Recognition: The bulky sulfur atom at the C2 position creates a steric clash with the 2'-hydroxyl group of the ribose sugar. This forces the ribose to adopt a rigid C3'-endo conformation. This structural constraint is crucial for precise codon recognition. The s²U modification stabilizes base pairing with 'A' and 'G' in the third position of the codon (NNA/NNG codons), ensuring accurate translation of codons for lysine, glutamic acid, and glutamine.[1]

-

Enhanced Translational Efficiency and Fidelity: The stabilized codon-anticodon interaction prevents ribosomal frameshifting and ensures the correct amino acid is incorporated into the growing polypeptide chain.[2][3][4] The absence of the 2-thio modification can lead to ribosome stalling at AAA, CAA, and GAA codons. This precise decoding is essential for maintaining protein homeostasis; its failure can lead to protein misfolding and aggregation.[3] In human mitochondrial diseases, for example, the lack of this modification in tRNALys can induce abnormal translation.[3]

The Biosynthesis of 2-Thiouridine: A Multi-Step Enzymatic Cascade

The incorporation of sulfur into uridine is a complex process involving distinct enzymatic pathways in different domains of life. These pathways begin with the mobilization of sulfur from L-cysteine by cysteine desulfurases.[5][6]

Bacterial Pathway: The IscS-Tus Relay System

In bacteria such as E. coli, the biosynthesis of s²U involves a multi-protein sulfur relay system.[7][8]

-

Sulfur Mobilization: The process is initiated by the cysteine desulfurase IscS, which extracts sulfur from L-cysteine, forming a persulfide intermediate on the enzyme.[7]

-

Sulfur Relay: This activated sulfur is then transferred through a "bucket-brigade" of sulfur-carrier proteins: TusA, the TusBCD complex, and TusE.[7][9][10]

-

Thiolation: Finally, TusE delivers the persulfide to the thiouridylase enzyme, MnmA.[9] MnmA catalyzes the ATP-dependent adenylation of the U34 C2 position, followed by a nucleophilic attack from the persulfide, which releases AMP and forms 2-thiouridine.[9][11][12]

In some Gram-positive bacteria like Bacillus subtilis, this pathway is abbreviated, with a dedicated cysteine desulfurase (YrvO) transferring sulfur directly to MnmA, bypassing the need for the Tus relay system.[7][13]

Eukaryotic Cytoplasmic Pathway: The Urm1 System

In the cytoplasm of eukaryotes, the pathway is distinct and intriguingly linked to the ubiquitin-like protein modification system.[5]

-

Sulfur Mobilization: The cysteine desulfurase Nfs1 (in yeast) mobilizes sulfur from cysteine.[9]

-

Sulfur Carrier Activation: The ubiquitin-related modifier 1 (Urm1) acts as a sulfur carrier.[14][15][16] It is activated by the E1-like enzyme Uba4, which forms a thiocarboxylate (-COSH) at the C-terminus of Urm1.[9][15] This activation step is mechanistically different from the persulfide chemistry used in bacteria.

-

Thiolation: The thiocarboxylated Urm1 then donates its sulfur to the target tRNA. This final step is mediated by a heterodimer complex of Ncs2 and Ncs6 (in yeast) or their human homologs CTU2 and CTU1.[5][17]

Quantitative Analysis of 2-Thiouridine Function

The functional impact of s²U modifications can be quantified through various biochemical and biophysical assays. While comprehensive kinetic data for all enzymes in the pathway is dispersed, key findings highlight the modification's importance.

Table 1: Functional Impact of 2-Thiouridine Modifications

| Parameter Measured | System Studied | Observation | Quantitative Effect | Reference |

| tRNA Binding Affinity | E. coli GlnRS-tRNAGln | Contribution of the 2-thio group to enzyme binding | ~10-fold increase in binding affinity compared to unmodified tRNA | [2] |

| GTP Hydrolysis Rate | E. coli Ribosome A-site | Effect of s²U on EF-Tu activity | ~5-fold increase in the rate of GTP hydrolysis by EF-Tu | [2] |

| Codon Recognition | Ribosome binding assays | Enhanced binding to cognate codons | Stabilizes pairing with NNA and NNG codons | |

| tRNA Melting Temp. | Thermus thermophilus tRNA | Effect of 2-thioribothymidine (s²T) at position 54 | Melting temperature increases with s²T incorporation, enhancing stability | [18] |

| Cellular Response | Bacillus subtilis | s²U levels in response to sulfur availability | Levels of s²U-modified tRNA decrease in a dose-dependent manner with low sulfur | [6][19][20] |

Experimental Protocols

Studying s²U modifications requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol: Bulk tRNA Isolation from E. coli

This protocol is adapted from standard procedures for extracting total tRNA from bacterial cells.[21]

-

Cell Culture and Harvest:

-

Culture E. coli cells in LB medium at 37°C to mid-log phase (OD600 ≈ 0.5).

-

Harvest cells by centrifugation (e.g., 3,000 rpm for 15 min at 4°C).

-

Wash the cell pellet with a buffered salt solution (e.g., 50 mM Tris-HCl, pH 7.5, 0.9% NaCl) to remove media traces. Pellets can be stored at -80°C.

-

-

Cell Lysis and Phenol Extraction (Acidic Conditions):

-

Resuspend the cell pellet in a cold, acidic buffer (e.g., 0.3 M Sodium Acetate, pH 4.5, 10 mM EDTA) to preserve aminoacylation if needed.

-

Add an equal volume of acid-phenol:chloroform (pH 4.7).

-

Lyse cells by vigorous vortexing (e.g., 4-5 cycles of 30-second bursts with incubation on ice in between).

-

-

Separation and Precipitation:

-

Centrifuge at maximum speed for 15-20 minutes at 4°C to separate the aqueous and organic phases.

-

Carefully transfer the upper aqueous phase (containing RNA) to a new tube.

-

Precipitate the RNA by adding 2.5-3 volumes of ice-cold 100% ethanol (B145695) and incubating at -20°C for at least 1 hour (or overnight).

-

-

tRNA Purification:

-

Pellet the RNA by centrifugation (max speed, 30 min, 4°C).

-

Wash the pellet with cold 70% ethanol to remove salts.

-

Air-dry the pellet and resuspend in DEPC-treated water.

-

Further purification to isolate specific tRNAs can be achieved using methods like reversed-phase high-pressure liquid chromatography (RP-HPLC).[21]

-

Protocol: Detection of s²U by HPLC-MS

Quantification of s²U is typically achieved by digesting tRNA to nucleosides and analyzing the mixture via HPLC coupled with mass spectrometry (MS).

-

tRNA Digestion to Nucleosides:

-

To a purified tRNA sample (1-5 µg), add nuclease P1 and incubate at 37°C for 2-4 hours in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3).

-

Add bacterial alkaline phosphatase (BAP) and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.

-

-

HPLC Separation:

-

Inject the digested sample onto a C18 reversed-phase HPLC column.

-

Elute the nucleosides using a gradient of two mobile phases:

-

Mobile Phase A: An aqueous buffer (e.g., 5 mM ammonium acetate, pH 5.3).

-

Mobile Phase B: A mixture of aqueous buffer and an organic solvent (e.g., 40% acetonitrile).

-

-

Run a gradient from low to high concentration of Mobile Phase B to separate the nucleosides based on their hydrophobicity.

-

-

Mass Spectrometry (MS) Analysis:

-

The eluent from the HPLC is directly introduced into the ion source of a mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument).

-

Monitor for the specific mass-to-charge ratio (m/z) of s²U and its characteristic fragmentation patterns to identify and quantify it relative to other nucleosides.

-

Protocol: In Vitro Kinetic Analysis of Thiolation Enzymes

Kinetic parameters (Km, kcat) for enzymes like MnmA can be determined using steady-state assays.[22][23]

-

Component Preparation:

-

Purify the recombinant enzyme of interest (e.g., MnmA).

-

Prepare the substrate tRNA via in vitro transcription using T7 RNA polymerase.[24]

-

Use radiolabeled L-cysteine ([³⁵S]cysteine) as the sulfur source for tracking incorporation.

-

-

Reaction Setup (Steady-State Assay):

-

Prepare reaction mixtures containing a fixed, catalytic amount of the enzyme and a saturating concentration of ATP.

-

Vary the concentration of the tRNA substrate across a range of concentrations around the expected Km.

-

Initiate the reaction by adding the enzyme or [³⁵S]cysteine.

-

-

Time-Course and Quantification:

-

Take aliquots at various time points and quench the reaction (e.g., by adding trichloroacetic acid, TCA).

-

Precipitate the tRNA and collect it on a filter.

-

Quantify the amount of incorporated [³⁵S] by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each tRNA concentration.

-

Plot V₀ against the tRNA substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and kcat.

-

Relevance in Disease and Drug Development

The essentiality of s²U modifications for translational fidelity makes the enzymes in their biosynthetic pathways attractive targets for novel antimicrobial agents. Since the bacterial (MnmA/Tus) and eukaryotic cytoplasmic (Ncs2/Ncs6/Urm1) systems are distinct, inhibitors could be developed to specifically target the bacterial pathway with minimal cross-reactivity, offering a promising avenue for new antibiotic development. Furthermore, the link between defects in tRNA thiolation and human mitochondrial diseases underscores the importance of this pathway in human health and suggests potential therapeutic strategies aimed at modulating these modification pathways.

References

- 1. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and mechanistic basis for enhanced translational efficiency by 2-thiouridine at the tRNA anticodon wobble position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An ancient type of MnmA protein is an iron–sulfur cluster-dependent sulfurtransferase for tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]